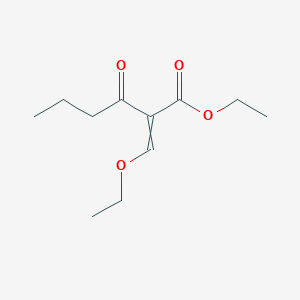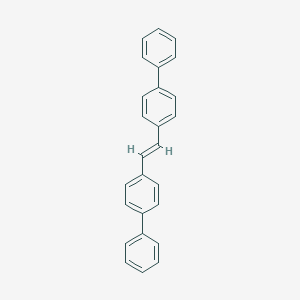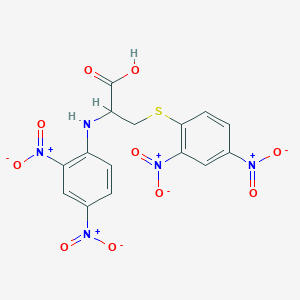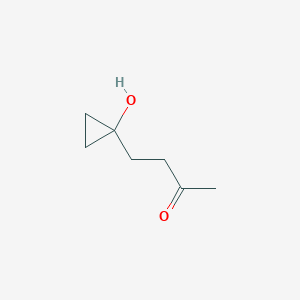
4-(1-Hydroxycyclopropyl)-2-butanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.
科学的研究の応用
4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(1-Hydroxycyclopropyl)-2-butanone is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
作用機序
The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that 4-(1-Hydroxycyclopropyl)-2-butanone may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.
生化学的および生理学的効果
4-(1-Hydroxycyclopropyl)-2-butanone has been found to have a number of biochemical and physiological effects. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Hydroxycyclopropyl)-2-butanone has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of 4-(1-Hydroxycyclopropyl)-2-butanone in lab experiments. For example, 4-(1-Hydroxycyclopropyl)-2-butanone may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.
将来の方向性
There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on 4-(1-Hydroxycyclopropyl)-2-butanone. Researchers are currently exploring the use of 4-(1-Hydroxycyclopropyl)-2-butanone as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for 4-(1-Hydroxycyclopropyl)-2-butanone, as well as the optimization of existing methods to improve yield and efficiency.
合成法
The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 4-(1-Hydroxycyclopropyl)-2-butanone involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form 4-(1-Hydroxycyclopropyl)-2-butanone.
特性
CAS番号 |
139963-69-2 |
|---|---|
製品名 |
4-(1-Hydroxycyclopropyl)-2-butanone |
分子式 |
C7H12O2 |
分子量 |
128.17 g/mol |
IUPAC名 |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChIキー |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
正規SMILES |
CC(=O)CCC1(CC1)O |
同義語 |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



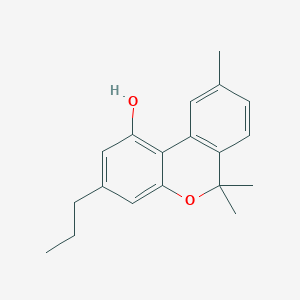
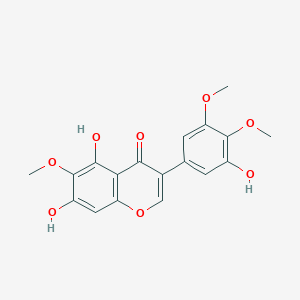
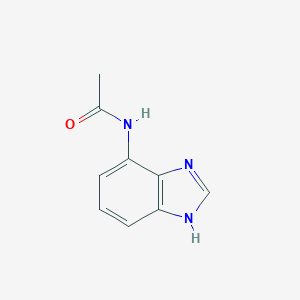
![(2R,3R,4R,5S,6R)-2-[(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5S,6S)-2-[(4-methoxyphenyl)methoxy]-6-methyl-3,5-bis(phenylmethoxy)oxan-4-yl]oxy-3,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-4-yl]oxy-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-ol](/img/structure/B162205.png)
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
![5,11,17,23-Tetratert-butyl-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene](/img/structure/B162207.png)
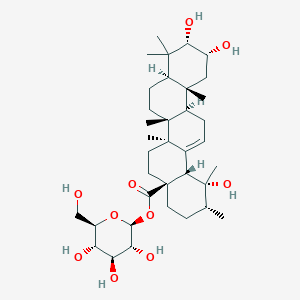
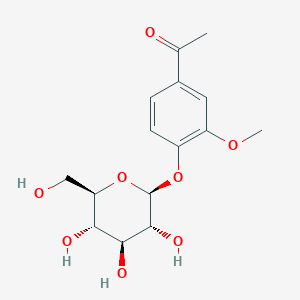
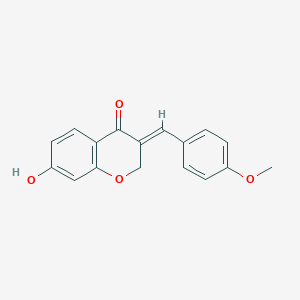
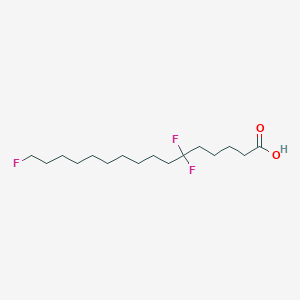
![7-Methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B162223.png)
